1,6-Pyrenediol

Solubility Materials Chemistry Formulation

Procure high-purity 1,6-Pyrenediol for reliable PAH metabolite analysis and materials research. Its specific 1,6-substitution provides distinct solubility, π-stacking, and electrochemical properties, crucial for accurate LC-MS/GC-MS method development and consistent polymer synthesis. Avoid isomer interference. For R&D use only.

Molecular Formula C16H10O2
Molecular Weight 234.25 g/mol
CAS No. 10262-84-7
Cat. No. B1210964
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,6-Pyrenediol
CAS10262-84-7
Molecular FormulaC16H10O2
Molecular Weight234.25 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=CC3=C2C4=C1C=CC(=C4C=C3)O)O
InChIInChI=1S/C16H10O2/c17-13-8-4-10-2-6-12-14(18)7-3-9-1-5-11(13)16(10)15(9)12/h1-8,17-18H
InChIKeyRQJSAJJBBSJUFF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,6-Pyrenediol (CAS 10262-84-7): A Symmetrical Dihydroxypyrene for Advanced Materials and Biochemical Research


1,6-Pyrenediol (1,6-dihydroxypyrene, CAS 10262-84-7) is a polycyclic aromatic hydrocarbon (PAH) derivative consisting of a pyrene core with hydroxyl substituents at the 1 and 6 positions [1]. This symmetrical diol exhibits distinct photophysical and electrochemical properties due to its extended π-conjugation system and the electron-donating nature of the hydroxyl groups, making it a valuable building block in organic electronics, sensor development, and materials science [2]. The compound's unique substitution pattern distinguishes it from other dihydroxypyrene isomers and hydroxylated pyrene derivatives, providing specific reactivity and interaction profiles relevant to both synthetic and biological applications .

Why 1,6-Pyrenediol Cannot Be Replaced by Other Pyrene Diols or Monohydroxy Analogs


Generic substitution among pyrene derivatives is not feasible due to the profound impact of hydroxyl group positioning on key material and biological properties. The specific 1,6-substitution pattern in 1,6-pyrenediol confers a unique balance of solubility and π-stacking capability not found in non-hydroxylated pyrene or 1-hydroxypyrene . Crucially, its distinct regiochemistry leads to differential recognition and processing by biological systems, such as cytochrome P450 enzymes, compared to its close isomer 1,8-pyrenediol [1]. Furthermore, the compound's specific electrochemical oxidation pathway, distinct from other pyrene derivatives, directly influences its utility in sensor applications . The following evidence demonstrates that these differences are quantifiable and directly impact scientific selection and procurement decisions.

Quantitative Comparative Evidence for 1,6-Pyrenediol (CAS 10262-84-7) Against Key Analogs


Enhanced Solubility Profile of 1,6-Pyrenediol vs. Non-Hydroxylated Pyrene

The introduction of hydroxyl groups at the 1 and 6 positions significantly enhances the solubility of 1,6-pyrenediol in polar solvents compared to the unsubstituted parent compound, pyrene. This functionalization alters its processing and formulation characteristics, a key differentiator for applications requiring solution-phase handling .

Solubility Materials Chemistry Formulation

Differential Metabolism by Cytochrome P450 Enzymes: 1,6- vs. 1,8-Pyrenediol Formation

Human cytochrome P450 enzymes exhibit distinct regioselectivity in the oxidation of pyrene, directly affecting the production ratio of 1,6-pyrenediol to its isomer 1,8-pyrenediol. P450 2A13 was shown to produce both 1,8- and 1,6-dihydroxypyrene, whereas P450 1B1, while catalyzing the initial oxidation to 1-hydroxypyrene at a similar rate, was significantly less efficient in forming the dihydroxylated products [1]. This demonstrates a clear enzymatic preference that translates to different biological fates.

Xenobiotic Metabolism Cytochrome P450 Biomonitoring

Distinct Electrochemical and Photochemical Oxidation Behavior Compared to Pyrene

Studies on surface-bound PAHs demonstrate that electrochemical and photochemical oxidation of pyrene proceeds via a sequential mechanism, first forming a monohydroxy-PAH, followed by the formation of dihydroxy/dione derivatives such as 1,6-pyrenediol . The electrochemical oxidation of pyrene to form these products was found to be independent of dissolved oxygen, contrasting with photodegradation pathways that can involve electron transfer and singlet oxygen . This indicates that 1,6-pyrenediol is not merely a stable end-product but is generated under specific mechanistic conditions.

Electrochemistry Photochemistry Surface Chemistry

Structural Differentiation from 1,8-Pyrenediol Affecting Molecular Interactions

The structural arrangement of the hydroxyl groups at the 1 and 6 positions fundamentally distinguishes 1,6-pyrenediol from its 1,8-isomer. This specific substitution pattern influences its molecular geometry and electronic distribution, which in turn affects its ability to engage in π-π stacking and hydrogen bonding interactions . This is a key, albeit qualitative, differentiator for applications where precise molecular recognition or self-assembly is required.

Isomerism Supramolecular Chemistry Material Design

Validated Application Scenarios for Procuring 1,6-Pyrenediol (CAS 10262-84-7)


Analytical Standard for Pyrene Metabolite Biomonitoring and Toxicology Studies

Given its specific formation by human cytochrome P450 enzymes like P450 2A13, 1,6-pyrenediol is an essential analytical standard for quantifying human exposure to pyrene [1]. Toxicological studies require pure 1,6-pyrenediol to accurately identify and quantify this specific metabolite in biological samples, as its formation is not equivalent to that of 1,8-pyrenediol. Procurement of high-purity 1,6-pyrenediol is mandatory for developing and validating LC-MS or GC-MS methods used in occupational health and environmental toxicology [1].

Building Block for Solution-Processed Organic Electronic Materials

1,6-Pyrenediol's enhanced solubility in polar solvents, relative to pyrene, makes it a superior monomer for synthesizing conjugated microporous polymers (CMPs) and other materials via solution-phase chemistry [1]. Its planar structure promotes efficient π-π stacking in the solid state, beneficial for charge transport, while the hydroxyl groups provide reactive handles for further functionalization or cross-linking . Researchers should select 1,6-pyrenediol over non-hydroxylated pyrene when designing materials that require both processability and extended conjugation.

Investigation of Pyrene Photodegradation and Surface Chemistry

For studies focused on the environmental fate of PAHs or the photochemistry of surface-bound molecules, 1,6-pyrenediol serves as a key reference compound. Research shows it is a primary dihydroxy product formed during both photochemical and electrochemical oxidation of pyrene on surfaces [1]. Procuring 1,6-pyrenediol allows scientists to replicate these degradation pathways, identify unknown products, and study the unique redox behavior of the diol itself, which follows a mechanism distinct from its parent pyrene [1].

Design of Supramolecular Assemblies with Specific Isomeric Geometry

The precise 1,6-substitution pattern of 1,6-pyrenediol provides a specific geometric arrangement of hydrogen bond donors and π-surfaces that is unavailable with the 1,8-isomer [1]. This makes it a unique building block for crystal engineering and supramolecular chemistry, where the formation of specific hydrogen-bonded networks or π-stacked columns is dictated by molecular symmetry and functional group placement [1]. Substituting 1,8-pyrenediol for this compound would lead to entirely different supramolecular architectures and material properties.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
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